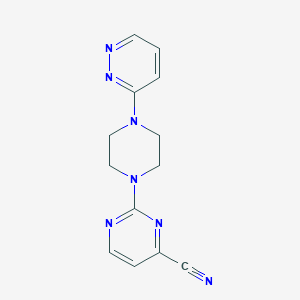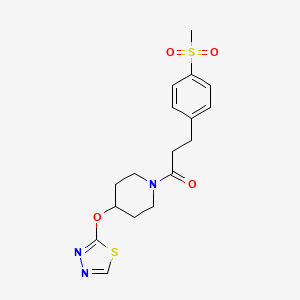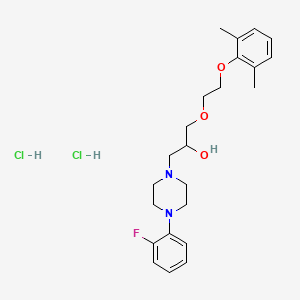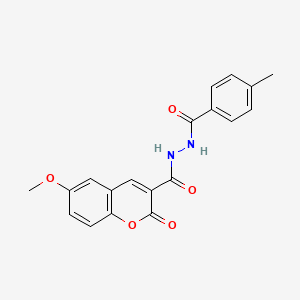
2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile” is a compound with the molecular formula C9H11N5. It is a solid substance with a melting point of 104 - 105 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile” consists of a pyrimidine ring attached to a piperazine ring and a pyridazine ring . The InChI code for the compound is 1S/C9H11N5/c10-7-8-1-2-12-9(13-8)14-5-3-11-4-6-14/h1-2,11H,3-6H2 .Physical And Chemical Properties Analysis
“2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile” is a solid substance with a molecular weight of 189.22 . It has a melting point of 104 - 105 degrees Celsius .Applications De Recherche Scientifique
Novel Synthesis and Chemical Properties
Efficient Synthesis Techniques : Research has demonstrated novel and efficient methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives and evaluating their anti-bacterial activity. This highlights the potential of pyrimidine derivatives in contributing to the development of new antimicrobial agents through innovative synthesis processes (Rostamizadeh et al., 2013).
Chemical Reactivity and Derivative Formation : The chemical reactivity of 2-methylthiopyrimidines has been explored, leading to the synthesis of new fused pyrimidines, showcasing the versatility of pyrimidine derivatives in forming complex heterocyclic compounds with potential pharmaceutical applications (El-Reedy et al., 1989).
Biological Activities and Applications
Antimicrobial and Antifungal Activities : Several studies have synthesized pyrimidine derivatives and evaluated their antimicrobial and antifungal properties. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Bhat & Begum, 2021).
Antitumoral Activity : Research on hydrazinopyrimidine-5-carbonitrile derivatives has shown that some of these compounds possess inhibitory effects on the growth of a wide range of cancer cell lines. This indicates the potential application of pyrimidine derivatives in cancer research and treatment strategies (Cocco, Congiu, Lilliu, & Onnis, 2006).
Antioxidant Properties : New pyrimidine-containing heterocycles have been synthesized, showing potent antioxidant activity. This underscores the role of pyrimidine derivatives in researching oxidative stress-related diseases and the development of antioxidant therapies (Salem & Errayes, 2016).
Safety and Hazards
The safety information available for “2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It is known that pyrazolopyrimidines, a class of compounds to which this molecule belongs, have been reported as adenosine receptor antagonists . They have gained attention due to their high anti-cancer activity .
Mode of Action
Pyrazolopyrimidines have been reported to exhibit anti-cancer activity . They are believed to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Pyrazolopyrimidines, in general, are known to interfere with several biological processes, especially those related to cancer pathogenesis .
Pharmacokinetics
Most of the synthesized pyrazolopyrimidines were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
It is known that pyrazolopyrimidines have shown superior cytotoxic activities against certain cancer cell lines .
Propriétés
IUPAC Name |
2-(4-pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c14-10-11-3-5-15-13(17-11)20-8-6-19(7-9-20)12-2-1-4-16-18-12/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJXVHXFKLHLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC=C2)C3=NC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate](/img/structure/B2798897.png)
![1-(3,5-dimethoxyphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2798899.png)
![2,4,7,8-Tetramethyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798900.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2798905.png)
![ethyl 4-[(2-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2798906.png)
![1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2798908.png)



![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2798914.png)
![(2-bromophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2798916.png)
![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798917.png)

![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2798920.png)